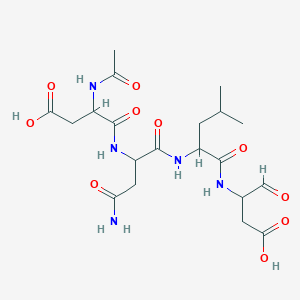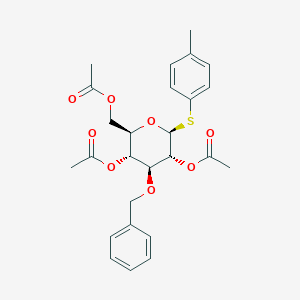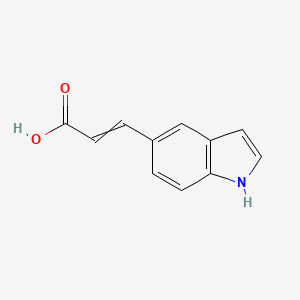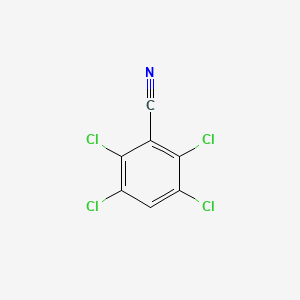![molecular formula C21H16O3 B12439463 4-[(1E)-2-(3-hydroxyphenyl)ethenyl]phenyl benzoate](/img/structure/B12439463.png)
4-[(1E)-2-(3-hydroxyphenyl)ethenyl]phenyl benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(1E)-2-(3-hydroxyphenyl)ethenyl]phenyl benzoate is an organic compound characterized by its unique structure, which includes a benzoate ester linked to a hydroxyphenyl group through an ethenyl bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1E)-2-(3-hydroxyphenyl)ethenyl]phenyl benzoate typically involves the esterification of 4-[(1E)-2-(3-hydroxyphenyl)ethenyl]phenol with benzoic acid or its derivatives. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the consistent quality of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(1E)-2-(3-hydroxyphenyl)ethenyl]phenyl benzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The ethenyl bridge can be reduced to form the corresponding alkane.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2).
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines under basic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of the corresponding alkane.
Substitution: Formation of substituted benzoate esters.
Wissenschaftliche Forschungsanwendungen
4-[(1E)-2-(3-hydroxyphenyl)ethenyl]phenyl benzoate has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Wirkmechanismus
The mechanism of action of 4-[(1E)-2-(3-hydroxyphenyl)ethenyl]phenyl benzoate involves its interaction with various molecular targets and pathways. The hydroxyphenyl group can scavenge free radicals, thereby exhibiting antioxidant activity. Additionally, the compound may inhibit specific enzymes or signaling pathways involved in inflammation and cancer progression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-[(1E)-2-(3,5-Dihydroxyphenyl)ethenyl]phenyl β-D-glucopyranoside 6-(3,4,5-trihydroxybenzoate): Similar structure with additional hydroxyl groups and a glucopyranoside moiety.
1,5-Bis(4-hydroxyphenyl)-1,4-pentadien-3-one: Contains two hydroxyphenyl groups linked by a pentadienone bridge.
Uniqueness
4-[(1E)-2-(3-hydroxyphenyl)ethenyl]phenyl benzoate is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its combination of a benzoate ester with a hydroxyphenyl group through an ethenyl bridge makes it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C21H16O3 |
|---|---|
Molekulargewicht |
316.3 g/mol |
IUPAC-Name |
[4-[2-(3-hydroxyphenyl)ethenyl]phenyl] benzoate |
InChI |
InChI=1S/C21H16O3/c22-19-8-4-5-17(15-19)10-9-16-11-13-20(14-12-16)24-21(23)18-6-2-1-3-7-18/h1-15,22H |
InChI-Schlüssel |
KSHNKNMVOOJLNC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=CC3=CC(=CC=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3beta,5alpha,11alpha,12beta,14beta,17alpha)-11,12-Bis(acetyloxy)-3-[[2,6-dideoxy-4-O-(6-deoxy-3-O-methyl-beta-D-allopyranosyl)-3-O-methyl-beta-D-arabino-hexopyranosyl]oxy]-8,14-epoxypregnan-20-one](/img/structure/B12439394.png)
![N-[6-(1-Methylpyrrol-2-yl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B12439396.png)

![(2E)-N-[2-hydroxy-2-(4-hydroxyphenyl)ethyl]-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide](/img/structure/B12439410.png)







![4-Piperazine-1-yl-thieno[2,3-c]pyridine hydrochloride](/img/structure/B12439456.png)


